molecular formula C3H4Cl3F3Si B1217614 Trichloro(3,3,3-trifluoropropyl)silane CAS No. 592-09-6

Trichloro(3,3,3-trifluoropropyl)silane

Cat. No.: B1217614
CAS No.: 592-09-6
M. Wt: 231.5 g/mol
InChI Key: WEUBQNJHVBMUMD-UHFFFAOYSA-N
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Description

Trichloro(3,3,3-trifluoropropyl)silane is an organosilicon compound with the molecular formula CF₃CH₂CH₂SiCl₃. It is characterized by the presence of a trifluoropropyl group attached to a silicon atom, which is further bonded to three chlorine atoms. This compound is widely used in various industrial and research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Trichloro(3,3,3-trifluoropropyl)silane (TCFPS) is a versatile compound that primarily targets surfaces for modification . It is used as a precursor for the preparation of fluorinated polyhedral oligomeric silsesquioxane (F-POSS) and as a silanizing agent to coat the inner surface of pipettes .

Mode of Action

TCFPS interacts with its targets through a process known as silanization . This involves the formation of covalent bonds between the silicon atom in TCFPS and the oxygen atoms on the surface of the target material. The trifluoropropyl group in TCFPS imparts hydrophobic properties to the treated surface .

Biochemical Pathways

It is known that tcfps can be used to create a tunneling junction at the contact of the perovskite and electron transport layer in solar cells . This tunneling layer can selectively conduct electrons and block holes, which spatially separate photo-generated carriers to suppress their recombination .

Result of Action

The primary result of TCFPS action is the modification of surface properties. For example, in perovskite solar cells, the insertion of a TCFPS insulating layer can improve the performance of the device by reducing carrier recombination . In addition, TCFPS can be used to adjust the emission of perovskite to the deep-blue region, ranging from 440 to 460 nm .

Action Environment

The action of TCFPS can be influenced by environmental factors such as temperature and humidity. For instance, the boiling point of TCFPS is 114°C , suggesting that it may evaporate under high-temperature conditions. Furthermore, as a silane, TCFPS may hydrolyze in the presence of moisture, which could affect its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(3,3,3-trifluoropropyl)silane can be synthesized through several methods. One common approach involves the reaction of 3,3,3-trifluoropropylmagnesium bromide with silicon tetrachloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is often produced via the direct chlorination of 3,3,3-trifluoropropylsilane. This process involves the reaction of 3,3,3-trifluoropropylsilane with chlorine gas in the presence of a catalyst, such as aluminum chloride, at elevated temperatures. The resulting product is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: Trichloro(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: It can react with alcohols to form alkoxysilanes. For example, the reaction with methanol produces 3,3,3-trifluoropropyltrimethoxysilane.

    Condensation Reactions: It can undergo base-catalyzed condensation to form fluorinated polyhedral oligomeric silsesquioxane (F-POSS).

Common Reagents and Conditions:

    Alcoholysis Reaction: Methanol is commonly used as a reagent in the presence of a base catalyst to produce 3,3,3-trifluoropropyltrimethoxysilane.

    Base-Catalyzed Condensation: Bases such as sodium hydroxide or potassium hydroxide are used to catalyze the condensation reactions.

Major Products:

Scientific Research Applications

Trichloro(3,3,3-trifluoropropyl)silane has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

    Trimethoxy(3,3,3-trifluoropropyl)silane: Similar in structure but with methoxy groups instead of chlorine atoms.

    Trichloro(1H,1H,2H,2H-perfluorooctyl)silane: Contains a longer perfluorinated alkyl chain.

    Chlorotrimethylsilane: Contains methyl groups instead of a trifluoropropyl group.

Uniqueness: Trichloro(3,3,3-trifluoropropyl)silane is unique due to its trifluoropropyl group, which imparts distinct hydrophobic and oleophobic properties. This makes it particularly valuable in applications requiring surface modification and the synthesis of fluorinated materials .

Properties

IUPAC Name

trichloro(3,3,3-trifluoropropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl3F3Si/c4-10(5,6)2-1-3(7,8)9/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUBQNJHVBMUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Si](Cl)(Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl3F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060458
Record name Silane, trichloro(3,3,3-trifluoropropyl)-
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Molecular Weight

231.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592-09-6
Record name Trichloro(3,3,3-trifluoropropyl)silane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,3,3-Trifluoropropyl)trichlorosilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trichloro(3,3,3-trifluoropropyl)-
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Record name Silane, trichloro(3,3,3-trifluoropropyl)-
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Record name Trichloro(3,3,3-trifluoropropyl)silane
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Record name (3,3,3-TRIFLUOROPROPYL)TRICHLOROSILANE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

In the same apparatus and procedure as Example 1 above, 0.15 g (0.75 mmol) of tri-n-butylphosphine, 1.33 g (10.0 mmol) of 1-chloro-3,3,3-trifluoropropane, and 6.77 g (50.0 mmol) of trichlorosilane were reacted at 150° C. for 15 hrs. The resulting mixture was distilled to give 2.1 g of (3,3,3-trifluoropropyl)trichlorosilane (bp; 114° C., yield; 90%).
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Synthesis routes and methods III

Procedure details

2 moles CF3CH2CH2SiCl3, 3.5 moles Me2SiHCl, and 2.6 moles tetra(n-butyl)ammonium chloride were introduced into a flask and heated under reflux for 3 days with stirring. A mixture of chlorosilanes was then recovered by distillation in vacuo. According to analysis by gas chromatography, the main components of the reaction product were CF3CH2CH2SiCl3, CF3CH2CH2SiHCl2, Me2SiHCl, and Me2SiCl2. The CF3CH2CH2SiCl3 and CF3CH2CH2SiHCl2 fraction was isolated by distillation in vacuo. The CF3CH2CH2SiCl3 and CF3CH2CH2SiHCl2 mixture was placed in a flask, 5 g isopropanolic chloroplatinic acid solution (concentration=10%) was added, and, while stirring and heating to 50° C., CF3CH=CH2 gas was then continuously injected through a glass tube inserted into the liquid. Its addition was halted when the peak for CF3CH2CH2SiHCl2 had disappeared in gas chromoatographic analysis. (CF3CH2CH2)2SiCl2 (bp=128° C./20 mmHg) was then isolated by distillation in vacuo.
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2 mol
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chlorosilanes
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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